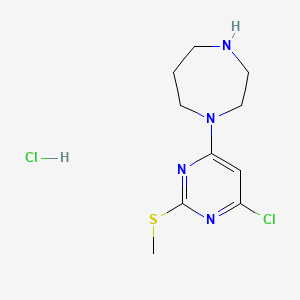

1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-1,4-diazepane hydrochloride

CAS No.: 1353967-11-9

Cat. No.: VC5812879

Molecular Formula: C10H16Cl2N4S

Molecular Weight: 295.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353967-11-9 |

|---|---|

| Molecular Formula | C10H16Cl2N4S |

| Molecular Weight | 295.23 |

| IUPAC Name | 1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)-1,4-diazepane;hydrochloride |

| Standard InChI | InChI=1S/C10H15ClN4S.ClH/c1-16-10-13-8(11)7-9(14-10)15-5-2-3-12-4-6-15;/h7,12H,2-6H2,1H3;1H |

| Standard InChI Key | UQHHDJICVYBOAX-UHFFFAOYSA-N |

| SMILES | CSC1=NC(=CC(=N1)Cl)N2CCCNCC2.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring (C₄H₃N₂) substituted at the 2-, 4-, and 6-positions. The 2-position contains a methylthio group (-SCH₃), the 4-position is linked to a 1,4-diazepane ring, and the 6-position bears a chlorine atom. The hydrochloride salt form introduces a counterion (Cl⁻) that stabilizes the protonated diazepane nitrogen .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1353967-11-9 | |

| Molecular Formula | C₁₀H₁₅ClN₄S·HCl | |

| SMILES | Cl.ClC1=CC(=NC(=N1)SC)N1CCNCCC1 | |

| InChI Key | UQHHDJICVYBOAX-UHFFFAOYSA-N | |

| Molecular Weight | 295.2 g/mol |

The diazepane ring (a seven-membered ring with two nitrogen atoms) contributes conformational flexibility, which may enhance binding to biological targets . The methylthio group’s electron-donating properties could influence the pyrimidine ring’s reactivity, while the chlorine atom likely affects lipophilicity and metabolic stability .

Physicochemical Characteristics

As a hydrochloride salt, the compound exhibits high solubility in polar solvents like water or methanol, a critical feature for in vitro assays. The presence of multiple hydrogen bond acceptors (N and S atoms) suggests moderate permeability across biological membranes, though experimental LogP data remains unreported .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves nucleophilic substitution reactions. One reported method starts with 4,6-dichloro-2-(methylthio)pyrimidine, which undergoes displacement at the 4-position with 1,4-diazepane. Subsequent protonation with hydrochloric acid yields the hydrochloride salt .

Key Reaction Steps:

-

Nucleophilic Substitution:

-

Salt Formation:

Analytical Characterization

Techniques such as NMR (¹H, ¹³C), mass spectrometry, and X-ray crystallography confirm the structure. The hydrochloride form shows distinct peaks in IR spectroscopy for N-H stretches (~2500 cm⁻¹) and Cl⁻ counterion vibrations . Purity assays via HPLC typically exceed 95%, though commercial vendors may adjust specifications based on application requirements .

Future Research Directions

Pharmacological Profiling

Priority areas include:

-

Target Identification: Screening against kinase libraries or viral proteases.

-

ADME Studies: Assessing absorption, distribution, metabolism, and excretion in model organisms.

Structural Optimization

Modifying the diazepane ring (e.g., introducing methyl groups) could enhance bioavailability. Similarly, replacing chlorine with fluorine might improve metabolic stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume